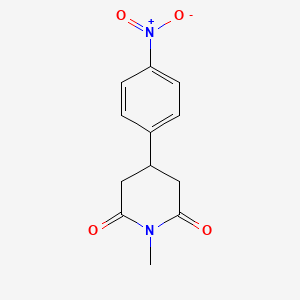

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione

Übersicht

Beschreibung

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol This compound is characterized by a piperidine ring substituted with a methyl group at the 1-position and a nitrophenyl group at the 4-position

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione typically involves several steps. One common method includes the nitration of a piperidine derivative followed by cyclization. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scalable and green processes to minimize environmental impact and improve efficiency .

Analyse Chemischer Reaktionen

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidine and phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form amino derivatives, which may interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione can be compared with similar compounds such as 1-Methyl-4-(4-nitrophenyl)piperazine . While both compounds contain a nitrophenyl group, the piperidine ring in the former provides different steric and electronic properties compared to the piperazine ring in the latter. This difference in structure can lead to variations in their chemical reactivity and biological activities .

Similar compounds include:

- 1-Methyl-4-(4-nitrophenyl)piperazine

- 1-Methyl-4-(4-nitrophenyl)pyrrolidine

- 1-Methyl-4-(4-nitrophenyl)morpholine

These compounds share structural similarities but differ in their ring systems, which can influence their overall properties and applications.

Biologische Aktivität

1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's structure, mechanisms of action, and its potential therapeutic applications, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

This compound features a piperidine ring with a methyl group at the nitrogen atom and a nitrophenyl group at the 4-position. The molecular formula is CHNO, with a molecular weight of approximately 234.21 g/mol. The presence of two carbonyl groups at the 2 and 6 positions enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Electrophilic Character : The nitro group enhances the electrophilic nature, facilitating interactions with biological macromolecules such as proteins and nucleic acids.

- Receptor Binding : Studies indicate that it acts as a ligand for α1-adrenoceptors, which are involved in cardiovascular regulation. This suggests potential applications in treating hypertension and other cardiovascular diseases.

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Antimicrobial Properties

Several studies have documented the antimicrobial effects of this compound and its derivatives:

- Activity Spectrum : The compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

- Mechanism : The antibacterial efficacy is likely linked to the electron-withdrawing effects of the nitro group, which enhances the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Anticancer Potential

The anticancer properties of this compound have also been explored:

- Cell Cycle Modulation : It has been reported that derivatives can induce cell cycle arrest in cancer cells by inhibiting key regulatory proteins such as CDK-4/6-cyclin D complexes. This action may lead to reduced proliferation of cancerous cells .

- Neurotoxicity Studies : Analogous compounds have been investigated for neurotoxic effects, indicating that modifications in structure can influence both therapeutic efficacy and toxicity profiles .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Piperidine ring with nitrophenyl substitution | Significant antibacterial and anticancer activity |

| 1-Methylpiperidine | Simpler structure without nitro group | Different biological activities |

| 1-Methyl-4-(phenyl)piperidine-2,6-dione | Contains a phenyl instead of a nitrophenyl group | Varies in electronic properties affecting reactivity |

| 3-(4-Nitrophenyl)pyrrolidin-2-one | Pyrrolidine ring structure | Different biological interactions due to ring differences |

Study on Antimicrobial Activity

A recent study evaluated various piperidine derivatives, including this compound. The results indicated robust antibacterial activity against multiple strains, highlighting its potential as a lead compound for further development into antimicrobial agents .

Anticancer Research

In another investigation focusing on cancer therapy, derivatives were tested for their ability to induce apoptosis in cancer cell lines. The findings suggested that modifications in the piperidine structure could enhance anticancer properties while minimizing neurotoxic effects observed in some analogs .

Eigenschaften

IUPAC Name |

1-methyl-4-(4-nitrophenyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-13-11(15)6-9(7-12(13)16)8-2-4-10(5-3-8)14(17)18/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOQSQKGPCFMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.